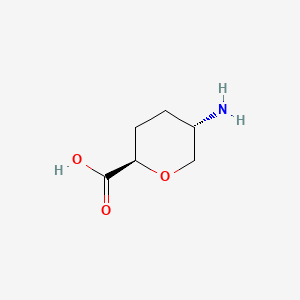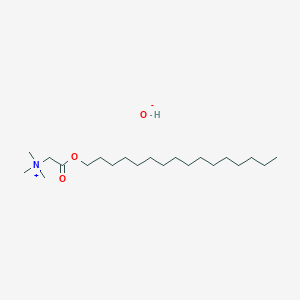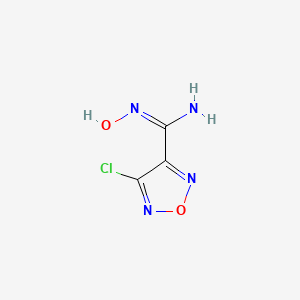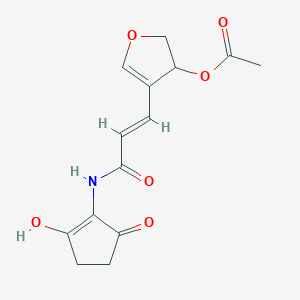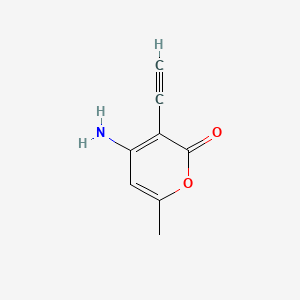
4-Amino-3-ethynyl-6-methylpyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-ethynyl-6-methylpyran-2-one is a heterocyclic compound with the molecular formula C8H7NO2. It belongs to the pyran family, which is characterized by a six-membered ring containing one oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-ethynyl-6-methylpyran-2-one typically involves multicomponent reactions (MCRs) that are efficient and cost-effective. One common method is the condensation of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods
the principles of green chemistry, such as atom economy and short reaction times, are often employed to optimize the synthesis process for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-ethynyl-6-methylpyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino derivatives.
Aplicaciones Científicas De Investigación
4-Amino-3-ethynyl-6-methylpyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-Amino-3-ethynyl-6-methylpyran-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting Enzymes: The compound can inhibit certain enzymes involved in metabolic pathways.
Modulating Receptors: It can bind to and modulate the activity of specific receptors, leading to altered cellular responses.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-3-methylpyran-2-one
- 3-Ethynyl-6-methylpyran-2-one
- 4-Amino-6-methylpyran-2-one
Uniqueness
4-Amino-3-ethynyl-6-methylpyran-2-one is unique due to the presence of both an amino group and an ethynyl group, which confer distinct chemical reactivity and biological activity compared to other pyran derivatives .
This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H7NO2 |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
4-amino-3-ethynyl-6-methylpyran-2-one |
InChI |
InChI=1S/C8H7NO2/c1-3-6-7(9)4-5(2)11-8(6)10/h1,4H,9H2,2H3 |
Clave InChI |
FTFNCXCLMADRRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)O1)C#C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


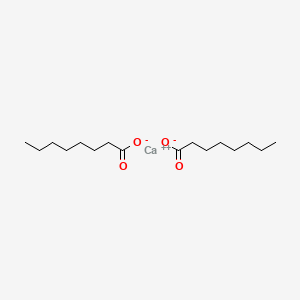
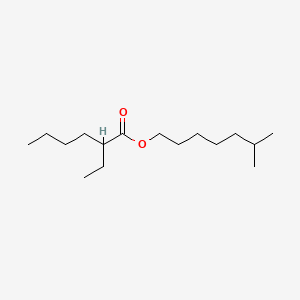
![N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline](/img/structure/B13835161.png)
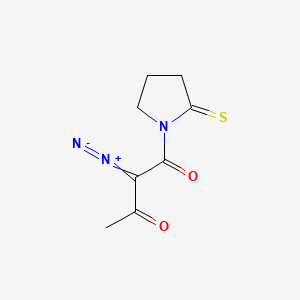
![2-[Cyclopentyl(ethyl)amino]acetonitrile](/img/structure/B13835180.png)
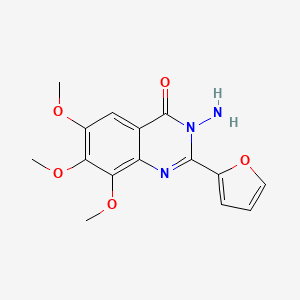
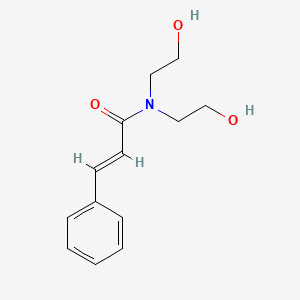

![4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol](/img/structure/B13835197.png)
